1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

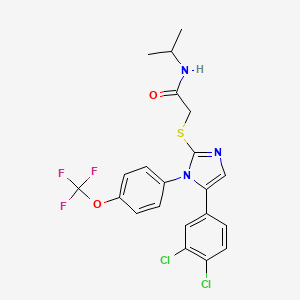

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a chemical compound that belongs to the family of thioimidazolines. It has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. This compound has shown promising results in various studies, and its synthesis method is relatively easy, making it an attractive target for further research.

Applications De Recherche Scientifique

Synthesis Techniques

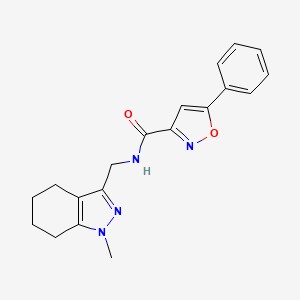

Research has focused on developing efficient synthesis methods for compounds related to "1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one". For instance, Azimi et al. (2014) described a convenient synthesis approach for imidazo[2,1-b] benzothiazole derivatives starting from 4-propionyl-3-(4-substitutedphenylamino) isoxazol-5(2H)-one, highlighting a pathway to similar compounds through reactions with triethylamine in ethanol under reflux conditions (C. Azimi, Helal Tahazadeh, R. Kamari, 2014).

Anticancer Activity

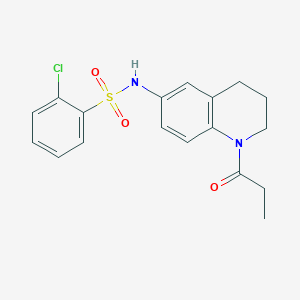

Research by Rashid et al. (2012) synthesized benzimidazoles bearing an oxadiazole nucleus as anticancer agents, showcasing the potential therapeutic applications of structurally similar compounds. Their in vitro anticancer activity was screened at the National Cancer Institute (USA), with some compounds displaying significant growth inhibition activity (M. Rashid, A. Husain, Ravinesh Mishra, 2012).

Enzymatic Inhibition

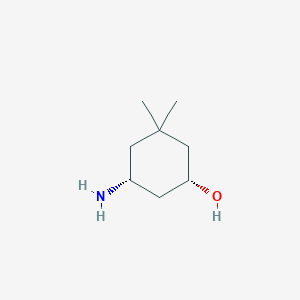

Khodarahmi et al. (1998) investigated the enantioselectivity of benzofuran-2-yl-imidazol-1-yl alkanes as inhibitors of P450 AROM, an enzyme involved in steroid biosynthesis. Their findings contribute to understanding the interaction between similar compounds and enzymatic targets, which could inform the design of enzyme inhibitors (G. A. Khodarahmi, H. J. Smith, Paul J. Nicholls, M. Ahmadi, 1998).

Molecular Libraries and Structural Diversity

Roman (2013) discussed the generation of a structurally diverse library through alkylation and ring closure reactions starting from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, illustrating the versatility of similar compounds in creating a wide range of chemical entities for potential pharmacological applications (G. Roman, 2013).

Theoretical and Spectroscopic Analysis

Uppal et al. (2019) conducted a detailed theoretical and spectroscopic analysis of a similar compound, examining its optimized geometry, atomic charges, thermodynamic properties, and Fukui function. This kind of analysis aids in understanding the electronic and structural properties that contribute to the compound's reactivity and potential bioactivity (A. Uppal, Kamni, Y. Khajuria, 2019).

Propriétés

IUPAC Name |

1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKLQGKSXOJCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2773830.png)

![2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile](/img/structure/B2773834.png)

![2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2773837.png)

![N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2773839.png)

![3-[[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2773843.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)

![[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride](/img/structure/B2773852.png)